A Comprehensive Technical Guide to the Physical Properties of p-Toluidine-D9
A Comprehensive Technical Guide to the Physical Properties of p-Toluidine-D9
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling in Modern Research
In the landscape of pharmaceutical development and advanced scientific research, stable isotope-labeled compounds are indispensable tools. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), provides a subtle yet powerful modification to a molecule's properties. This alteration, while minimally affecting the compound's chemical reactivity, imparts a distinct mass signature, making it invaluable for a multitude of applications. p-Toluidine-D9, the fully deuterated analogue of p-toluidine (4-methylaniline), is a prime example of such a critical reagent. In this guide, we will delve into the core physical and spectroscopic properties of p-Toluidine-D9, providing both a theoretical framework and practical insights for its application.
The primary utility of p-Toluidine-D9 stems from its use as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS). Because its chemical behavior is nearly identical to that of its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled analyte, enabling precise and accurate quantification in complex biological matrices. Furthermore, its use in metabolic studies allows researchers to trace the metabolic fate of p-toluidine-containing drug candidates, as the deuterium label provides a clear marker for identifying metabolites.
This guide will provide a detailed examination of the physical properties of p-Toluidine-D9, contrasting them with its non-deuterated form, and will offer standardized protocols for its characterization and handling.
Core Physical and Molecular Properties: A Comparative Analysis
The substitution of nine hydrogen atoms with deuterium in the p-toluidine molecule results in a significant increase in its molecular weight. While properties like melting point, boiling point, and density are not drastically altered, subtle differences arising from the kinetic isotope effect can be observed. The stronger carbon-deuterium (C-D) and nitrogen-deuterium (N-D) bonds, compared to C-H and N-H bonds, can lead to slight variations in intermolecular forces.
| Property | p-Toluidine (Non-labeled) | p-Toluidine-D9 (Deuterated) | Rationale for a Senior Scientist |
| Molecular Formula | C₇H₉N[1] | C₇D₇ND₂ | The formula reflects the complete deuteration of the aromatic ring, the methyl group, and the amine group. |
| Molecular Weight | 107.15 g/mol [2] | 116.21 g/mol [3][4] | The increased mass is the fundamental property exploited in mass spectrometry-based applications. |
| Appearance | White to light yellow crystalline solid[1][5] | White to off-white crystalline solid | The macroscopic appearance is generally unaffected by isotopic substitution. |
| Melting Point | 41-46 °C | Expected to be very similar to p-toluidine | Deuteration can slightly alter crystal lattice energies, but significant shifts in melting point are not anticipated for this molecule. |
| Boiling Point | ~200 °C[5][6] | Expected to be slightly higher than p-toluidine | The slightly stronger intermolecular forces due to deuteration can lead to a minor elevation in the boiling point. |
| Density | ~1.05 g/cm³[1][6] | Expected to be slightly higher than p-toluidine | The increased molecular mass within a similar molecular volume results in a marginally higher density. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether.[2][7] | Expected to be very similar to p-toluidine | Isotopic substitution does not significantly alter the polarity of the molecule, hence its solubility profile remains largely unchanged. |
| CAS Number | 106-49-0[1] | 352431-23-3[3][4] | The distinct CAS number is crucial for accurate identification and regulatory tracking. |
Spectroscopic Characterization: The Isotopic Fingerprint
The true utility of p-Toluidine-D9 becomes evident through spectroscopic analysis, where the presence of deuterium dramatically alters the spectral output compared to its protium analogue.
Mass Spectrometry (MS)
In mass spectrometry, p-Toluidine-D9 is readily distinguished from p-toluidine by a 9-dalton mass shift in the molecular ion peak. This clear mass difference is the cornerstone of its use as an internal standard.
-
p-Toluidine (C₇H₉N): [M]⁺• at m/z 107
-
p-Toluidine-D9 (C₇D₇ND₂): [M]⁺• at m/z 116
This mass difference is maintained in most fragment ions, allowing for the use of multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) for highly selective and sensitive quantification.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of chemical bonds. The frequency of a vibration is dependent on the masses of the atoms involved. Consequently, the substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational bands to lower wavenumbers (cm⁻¹).
-
N-H Stretch: In p-toluidine, this appears as a characteristic doublet around 3350-3450 cm⁻¹. In p-Toluidine-D9, the corresponding N-D stretch is expected to appear at a lower frequency, typically around 2400-2580 cm⁻¹.
-
Aromatic C-H Stretch: For p-toluidine, these vibrations are observed just above 3000 cm⁻¹. For p-Toluidine-D9, the aromatic C-D stretch will be shifted to approximately 2200-2300 cm⁻¹.
-
Aliphatic C-H Stretch: The methyl group C-H stretches in p-toluidine are found between 2850 and 3000 cm⁻¹. The C-D stretches of the deuterated methyl group will be observed at a lower frequency, around 2050-2250 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive confirmation of deuteration.
-
¹H NMR: A ¹H NMR spectrum of a pure, fully deuterated p-Toluidine-D9 sample will show a complete absence of signals in the aromatic (~6.5-7.0 ppm), amine (~3.5 ppm), and methyl (~2.2 ppm) regions. The only observable signal would be that of any residual protium in the deuterated solvent used for the analysis (e.g., a small peak for CHCl₃ in CDCl₃). This absence of proton signals is a clear indicator of successful isotopic labeling.
-
¹³C NMR: The ¹³C NMR spectrum will still show signals for the carbon atoms of the benzene ring and the methyl group. However, instead of being split by attached protons (e.g., a quartet for the methyl carbon), the signals will be split by deuterium, resulting in characteristic multiplets with smaller coupling constants (C-D coupling). The signals may also appear broader due to quadrupolar relaxation.
-
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei and can be used to confirm the positions of deuteration. A ²H NMR spectrum of p-Toluidine-D9 would show signals corresponding to the aromatic, amine, and methyl deuterons.
Proposed Synthesis and Purification Workflow
The synthesis of p-Toluidine-D9 requires starting materials where the deuterium atoms are already incorporated. A common and efficient method involves the reduction of a deuterated nitro-precursor.
Caption: Figure 2: General Analytical Workflow for Characterization.
Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will melt over a very narrow temperature range (typically <1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
-
Sample Preparation: Finely powder a small amount of the dried, purified p-Toluidine-D9.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20°C below the expected melting point of p-toluidine (~44°C). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting point range.
Spectroscopic Analysis (General Procedure)
-
Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by direct infusion or LC-MS. Confirm the mass of the molecular ion is consistent with the deuterated structure (m/z 116).
-
Infrared Spectroscopy: Prepare a KBr pellet or a mull of the solid sample and acquire the spectrum. Verify the presence of C-D and N-D stretching frequencies and the absence of significant C-H and N-H stretches.
-
NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire a ¹H NMR spectrum to confirm the absence of proton signals. Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.
Applications in Drug Development
The unique properties of p-Toluidine-D9 make it a powerful tool in the pharmaceutical industry.
Sources
- 1. P-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]
- 2. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P-Toluidine-D9 | C7H9N | CID 87393477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 106-49-0 CAS | p-TOLUIDINE | Laboratory Chemicals | Article No. 06346 [lobachemie.com]
- 6. Toluidine - Wikipedia [en.wikipedia.org]
- 7. chemiis.com [chemiis.com]
